5-Ethyl-6-iododec-5-ene
Description
5-Ethyl-6-iododec-5-ene is a halogenated alkene characterized by a ten-carbon chain with an ethyl substituent at the fifth carbon and an iodine atom at the sixth position. The double bond between carbons 5 and 6 introduces geometric isomerism (E/Z configurations), which can influence its reactivity and physical properties. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Heck or Suzuki reactions) due to the iodine substituent’s role as a leaving group.
Properties
CAS No. |
81734-09-0 |
|---|---|
Molecular Formula |
C12H23I |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
5-ethyl-6-iododec-5-ene |
InChI |
InChI=1S/C12H23I/c1-4-7-9-11(6-3)12(13)10-8-5-2/h4-10H2,1-3H3 |
InChI Key |
ZKTSSERETOEZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCCC)I)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-iododec-5-ene can be achieved through various methods. One common approach involves the use of alkenes and halogenation reactions. For instance, starting with 5-ethyl-5-decene, an iodination reaction can be performed using iodine and a suitable catalyst under controlled conditions to introduce the iodine atom at the sixth carbon position .
Industrial Production Methods
Industrial production of 5-Ethyl-6-iododec-5-ene typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-iododec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically employed.
Major Products Formed
Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Products include epoxides and diols.
Reduction: The major product is 5-ethyl-6-iododecane.
Scientific Research Applications
5-Ethyl-6-iododec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-iododec-5-ene involves its interaction with various molecular targets. The double bond and iodine atom play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the double bond undergoes addition reactions to form epoxides or diols .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from structurally related compounds listed in the sources:
Halogenated Alkenes
- Hexachlorocyclohexane (HCH) isomers (e.g., CAS 608-73-1 ): These compounds exhibit varying stability and environmental persistence depending on chlorine substitution patterns. Unlike 5-Ethyl-6-iododec-5-ene, HCH isomers are fully saturated cyclohexanes, limiting direct reactivity comparisons.
- Hexachlorodibenzo-p-dioxins (e.g., CAS 34465-46-8 ): These polychlorinated aromatics are highly toxic and environmentally persistent. Their planar structure contrasts with the linear aliphatic chain of 5-Ethyl-6-iododec-5-ene, resulting in divergent chemical behaviors.
Ethyl-Substituted Alkenes
- 2-Ethoxy-5-(1-propenyl)phenol (synonym: 2-ethoxy-5-[(1E)-prop-1-en-1-yl]phenol) : This compound shares a propenyl substituent but lacks iodine. Its phenolic group enhances polarity, whereas 5-Ethyl-6-iododec-5-ene’s iodine atom increases hydrophobicity and reactivity in substitution reactions.
- 6-Methyl-5-methylenehept-2-ene (synonym: (2E)-6-methyl-5-methylidenehept-2-ene) : This compound features a methylidene group, which may lead to different regioselectivity in addition reactions compared to the ethyl-iodo substitution in the target molecule.
Iodinated Compounds
- The iodine in 5-Ethyl-6-iododec-5-ene likely confers similar reactivity at the sixth carbon.
Data Table: Key Properties of Structurally Related Compounds
Research Findings and Limitations
- Absence of Direct Data : The evidence lacks explicit references to 5-Ethyl-6-iododec-5-ene. Comparisons rely on extrapolation from general halogenated or ethyl-substituted alkenes.
- Structural Analog Insights : Iodinated alkenes typically exhibit higher reactivity than chlorinated analogs due to weaker C-I bonds, favoring substitution or elimination pathways . Ethyl groups at allylic positions (as in 5-Ethyl-6-iododec-5-ene) may stabilize carbocation intermediates in acid-catalyzed reactions.
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